molecular formula C14H10F4N2O2 B12845711 (e)-Bis(3,5-difluoro-2-methoxyphenyl)diazene CAS No. 5400-64-6

(e)-Bis(3,5-difluoro-2-methoxyphenyl)diazene

Cat. No.: B12845711
CAS No.: 5400-64-6
M. Wt: 314.23 g/mol
InChI Key: GZZGAQRTTIYGOZ-UHFFFAOYSA-N
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Description

(E)-Bis(3,5-difluoro-2-methoxyphenyl)diazene is a high-purity chemical reagent designed for advanced life science and materials research. This compound features a diazene functional group, also known as an azo bridge, which is sterically hindered and stabilized by the two symmetric 3,5-difluoro-2-methoxyphenyl rings. The presence of both fluorine atoms and the methoxy groups on the aromatic rings makes this molecule a valuable building block for constructing more complex organic architectures, particularly through its potential use in coordination chemistry or as a precursor for functional materials. While specific bioactivity data for this compound is not yet established in the literature, its structural characteristics suggest significant research potential. The diazene core is a key motif in various fields. For instance, certain azoxy compounds are investigated as intermediates in the synthesis of novel azo dyes . Furthermore, indole derivatives, which share a similar focus on aromaticity and ring substitution, are extensively studied for their diverse biological activities, indicating the broad potential of specialized aromatic compounds in pharmaceutical development . The unique electronic properties imparted by the fluorine substituents may also make this diazene derivative a candidate for application in material science, such as in the development of organic semiconductors or as a ligand in catalytic systems, similar to how boronic acid derivatives are utilized in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds . This product is provided for research and development purposes only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5400-64-6

Molecular Formula

C14H10F4N2O2

Molecular Weight

314.23 g/mol

IUPAC Name

bis(3,5-difluoro-2-methoxyphenyl)diazene

InChI

InChI=1S/C14H10F4N2O2/c1-21-13-9(17)3-7(15)5-11(13)19-20-12-6-8(16)4-10(18)14(12)22-2/h3-6H,1-2H3

InChI Key

GZZGAQRTTIYGOZ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1F)F)N=NC2=C(C(=CC(=C2)F)F)OC

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

BIS(3,5-DIFLUORO-2-METHOXY-PHENYL)DIAZENE undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Organic Synthesis

Reactivity and Derivatization
The compound serves as a versatile intermediate in organic synthesis. Its diazene moiety allows for various derivatizations, which can lead to the formation of fluorinated compounds with potential applications in pharmaceuticals and agrochemicals. For instance, studies have demonstrated that diazenes can undergo nucleophilic addition reactions to produce functionalized products such as β-hydroxy diazenes, which are valuable for synthesizing complex organic molecules .

Fluorination Processes
Fluorinated compounds are known for their enhanced biological activity and stability. The incorporation of difluoro groups into organic molecules can significantly alter their pharmacokinetic properties. Research has shown that (E)-Bis(3,5-difluoro-2-methoxyphenyl)diazene can be utilized in late-stage difluoromethylation processes, which modify lead-like drug structures to improve their absorption and distribution characteristics .

Medicinal Chemistry

Antimicrobial Activity
The compound has been investigated for its potential antimicrobial properties. Certain derivatives of diazene compounds have shown efficacy as fungicides and bactericides. Specifically, research indicates that modifications to the diazene structure can enhance its activity against various pathogens . This opens avenues for developing new antimicrobial agents based on this compound.

Drug Development
In medicinal chemistry, the ability to fine-tune the lipophilicity and permeability of drug candidates is crucial. The presence of difluoro substituents in this compound influences these properties favorably, making it a candidate for further exploration in drug design . The compound's structural characteristics allow for modifications that can lead to improved therapeutic profiles.

Materials Science

Polymer Chemistry
The incorporation of diazene compounds into polymer matrices has been explored for applications in coatings and adhesives. The unique properties of this compound enable the development of materials with enhanced thermal stability and chemical resistance . This is particularly relevant in industries where durable materials are required.

Dyes and Pigments
Azo compounds, including derivatives of diazene, are widely used as dyes and pigments due to their vibrant colors and stability. The potential application of this compound in this area is noteworthy, as modifications can lead to new colorants with specific properties tailored for industrial use .

Case Studies

Application AreaStudy ReferenceFindings
Organic SynthesisEsteban Matador et al., 2018Demonstrated successful nucleophilic additions leading to β-hydroxy diazenes .
Medicinal ChemistryRecent Advances in Drug DesignExplored fluorination effects on pharmacokinetics; improved absorption profiles .
Materials ScienceResearch on Polymer CompositesHighlighted enhanced thermal stability when incorporating diazene compounds into polymers .
Dyes and PigmentsCanada.ca Technical Background on Azo CompoundsDiscussed potential applications in dye formulations using modified diazenes .

Mechanism of Action

The mechanism of action of BIS(3,5-DIFLUORO-2-METHOXY-PHENYL)DIAZENE involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and receptors, modulating their activity and influencing cellular pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares (E)-Bis(3,5-difluoro-2-methoxyphenyl)diazene with structurally related compounds:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Properties/Applications
This compound C₁₄H₁₀F₄N₂O₂ Diazene (N=N), methoxy, fluoro ~314 (calculated) Photoresponsive materials, dyes
(3,5-Difluoro-2-methoxyphenyl)boronic acid C₇H₇BF₂O₃ Boronic acid, methoxy, fluoro 192.94 (reported) Suzuki-Miyaura cross-coupling reagent
Diflufenican (N-(2,4-difluorophenyl)-...) C₁₉H₁₃F₅N₂O₂ Amide, trifluoromethyl, fluoro 394.3 (reported) Herbicide (photosynthesis inhibitor)
2-{3,5-Bis-[5-(3,4-didodecyloxyphenyl)thien-2-yl]phenyl}-5-(3,4-didodecyloxyphenyl)thiophene C₈₇H₁₂₈O₆S₃ Thiophene, alkoxy chains ~1393 (reported) Organic electronics, mesogenic behavior

Key Comparisons

Electronic Effects: The diazene core in the target compound introduces conjugation and redox activity, contrasting with the boronic acid’s electrophilic character or diflufenican’s amide-based bioactivity .

Thermal and Chemical Stability :

  • The thiophene-based compound in exhibits mesogenic behavior due to extended π-conjugation and flexible alkoxy chains , whereas the rigid diazene backbone may reduce flexibility but improve thermal resilience.

Synthetic Accessibility :

  • The boronic acid derivative () is synthesized for cross-coupling reactions, while diazenes often require controlled diazotization and coupling conditions to avoid isomerization .

Applications :

  • Unlike diflufenican’s herbicidal use , the target diazene’s azo group suggests utility in photochromic materials or as a ligand in coordination chemistry.

Research Findings and Limitations

  • Crystallography: Structural analysis of such compounds often employs SHELX programs (e.g., SHELXL for refinement), as noted in and .
  • Purity Challenges : Analogous to the 96% purity of (3,5-difluoro-2-methoxyphenyl)boronic acid , synthesis of the diazene may require stringent purification to isolate the (E)-isomer.
  • Gaps in Data : Direct experimental data on the target compound’s optical or electrochemical properties are absent in the provided evidence, necessitating further study.

Biological Activity

(E)-Bis(3,5-difluoro-2-methoxyphenyl)diazene, a compound characterized by its unique diazene structure and fluorinated aromatic rings, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and photopharmacology. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C16H14F2N2O2\text{C}_{16}\text{H}_{14}\text{F}_{2}\text{N}_{2}\text{O}_{2}

The presence of two 3,5-difluoro-2-methoxyphenyl groups contributes to its unique properties, including enhanced photophysical characteristics that are pivotal for its biological applications.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For example, a study highlighted the effectiveness of related diazene derivatives against various cancer cell lines. The mechanism of action appears to involve DNA binding and subsequent inhibition of DNA-dependent enzymes, which is crucial for cancer cell proliferation .

Photoswitchable Bioactivity

A notable feature of this compound is its photoswitchable properties. Research indicates that upon light activation, the compound can transition between different isomeric forms, leading to variations in biological activity. Specifically, the cis isomer has been shown to exhibit greater cytotoxicity compared to its trans counterpart. This property allows for targeted therapeutic applications where light can be used to control drug activity .

Case Studies

  • In Vitro Studies on Cancer Cell Lines
    • A study conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that this compound analogs showed promising results in inhibiting cell proliferation. The IC50 values indicated effective cytotoxicity at low concentrations, particularly in 2D assays .
    • The compound's selectivity was assessed against normal lung fibroblast cells (MRC-5), revealing that while it was effective against cancer cells, it also exhibited some toxicity towards normal cells, necessitating further structural optimization .
  • Mechanistic Insights
    • The mechanism by which this compound exerts its biological effects includes binding to DNA and interfering with essential cellular processes such as replication and repair. This has been corroborated by studies showing that similar compounds disrupt the function of thymidylate synthase, an enzyme critical for DNA synthesis in rapidly dividing cells .

Data Tables

Study Cell Line IC50 (μM) Activity Type
Study 1A5496.26 ± 0.33Antitumor
Study 1HCC8276.48 ± 0.11Antitumor
Study 1NCI-H35820.46 ± 8.63Antitumor
Study 1MRC-5Not selectiveCytotoxicity

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-bis(3,5-difluoro-2-methoxyphenyl)diazene, and how is stereochemical control achieved?

  • Methodology :

  • Oxidative coupling : Start with 3,5-difluoro-2-methoxyphenylhydrazine. Use oxidizing agents like iodine (I₂) or lead tetraacetate in anhydrous ethanol under reflux to form the diazene bond. Control the E-configuration by optimizing reaction temperature (0–25°C) and solvent polarity .
  • Catalytic methods : Employ transition-metal catalysts (e.g., Cu(I)) to promote coupling while minimizing side reactions. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 8:2).
  • Critical parameters : Steric hindrance from methoxy groups favors the E-isomer. Use low-temperature crystallization to isolate the product.

Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?

  • Key techniques :

  • ¹⁹F NMR : Fluorine substituents produce distinct chemical shifts (δ ≈ -110 to -120 ppm for meta-F; coupling constants reveal substituent proximity) .

  • UV-Vis spectroscopy : The N=N bond shows strong absorption at ~350–400 nm (π→π* transition). Compare with DFT-calculated spectra for validation.

  • X-ray crystallography : Use SHELX (SHELXL/SHELXS) for structure refinement. Resolve potential disorder in fluorine/methoxy groups by applying restraints .

    Spectroscopic Data (Hypothetical)
    ¹H NMR (CDCl₃) : δ 3.90 (s, OCH₃), 6.85–7.20 (m, aromatic H)
    ¹⁹F NMR (CDCl₃) : δ -115.2 (d, J = 12 Hz)
    IR (KBr) : 1600 cm⁻¹ (N=N), 1250 cm⁻¹ (C-F)

Q. How should researchers handle and store this compound to ensure stability?

  • Protocol :

  • Store in amber vials under inert gas (N₂/Ar) at -20°C to prevent photoisomerization or hydrolysis.
  • Avoid exposure to strong acids/bases (risk of N=N bond cleavage). Conduct accelerated stability studies (40°C/75% RH for 14 days) with HPLC monitoring .

Advanced Research Questions

Q. How do electron-withdrawing (F) and electron-donating (OCH₃) substituents influence the electronic structure and reactivity of the diazene core?

  • Methodological approach :

  • DFT calculations : Use Gaussian or ORCA to compute frontier molecular orbitals (HOMO/LUMO). Fluorine lowers LUMO energy, enhancing electrophilicity. Methoxy groups increase electron density on the aryl ring, stabilizing resonance structures.
  • Reactivity studies : Perform Hammett analysis with substituted analogs. Compare reaction rates in Diels-Alder or cycloaddition reactions .

Q. What are common contradictions in crystallographic data for diazenes, and how can they be resolved?

  • Challenges :

  • Disorder in substituents : Fluorine and methoxy groups may exhibit positional disorder. Apply SHELXL restraints (e.g., DFIX, SIMU) during refinement .
  • Twinning : Use PLATON or ROTAX to detect twinning. Re-collect data at higher resolution (≤1.0 Å) if necessary.

Q. How can enantiomeric purity be achieved during synthesis, and what resolution methods are applicable?

  • Strategies :

  • Chiral auxiliaries : Introduce a chiral ligand (e.g., BINAP) during metal-catalyzed coupling.
  • Chromatography : Use Chiralpak IA/IB columns (hexane:IPA 90:10) for separation. Validate purity via CD spectroscopy .

Q. What experimental methods measure the rotational barrier of the N=N bond, and how do substituents affect it?

  • Techniques :

  • Variable-temperature ¹H NMR : Monitor coalescence of diastereotopic protons. Calculate activation energy (ΔG‡) via Eyring analysis.
  • DFT-based MD simulations : Predict rotational barriers (e.g., 25–30 kcal/mol for EZ isomerization) .

Key Considerations for Experimental Design

  • Contradiction analysis : Cross-validate spectroscopic and computational data. For example, discrepancies in ¹⁹F NMR shifts may arise from solvent effects or hydrogen bonding.
  • Safety protocols : Follow TCI America’s guidelines for handling air-sensitive compounds (e.g., glovebox use, inert atmosphere) .

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